7-Chloro-2,6-dihydro-1H-triazolo[4,5-d]pyrimidin-5-amine

Catalog No.
S14255414
CAS No.
M.F
C4H5ClN6
M. Wt
172.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Chloro-2,6-dihydro-1H-triazolo[4,5-d]pyrimidin-5...

Product Name

7-Chloro-2,6-dihydro-1H-triazolo[4,5-d]pyrimidin-5-amine

IUPAC Name

7-chloro-2,3-dihydro-1H-triazolo[4,5-d]pyrimidin-5-amine

Molecular Formula

C4H5ClN6

Molecular Weight

172.57 g/mol

InChI

InChI=1S/C4H5ClN6/c5-2-1-3(10-11-9-1)8-4(6)7-2/h9,11H,(H3,6,7,8,10)

InChI Key

JRWDHBRVKDNPSN-UHFFFAOYSA-N

Canonical SMILES

C12=C(NNN1)N=C(N=C2Cl)N

7-Chloro-2,6-dihydro-1H-triazolo[4,5-d]pyrimidin-5-amine is a heterocyclic compound characterized by its unique triazolopyrimidine framework. This compound has gained attention in medicinal chemistry due to its potential biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. The molecular formula of this compound is C4H5ClN6, with a molecular weight of approximately 170.56 g/mol . The presence of chlorine at the 7-position enhances its reactivity and potential interactions with biological targets.

The chemical behavior of 7-Chloro-2,6-dihydro-1H-triazolo[4,5-d]pyrimidin-5-amine includes several notable reactions:

  • Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to various oxidation products.
  • Reduction: Reduction reactions can be achieved with reducing agents such as sodium borohydride or lithium aluminum hydride, which may alter the nitrogen functionalities.
  • Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by various nucleophiles under suitable conditions. The nature of the substituent will depend on the specific reaction environment and reagents used .

7-Chloro-2,6-dihydro-1H-triazolo[4,5-d]pyrimidin-5-amine exhibits a range of biological activities:

  • Antitumor Activity: Research has indicated that this compound may act as an inhibitor of certain cancer cell lines.
  • Antimicrobial Properties: It has shown effectiveness against various bacterial strains, making it a candidate for antibiotic development.
  • Anti-inflammatory Effects: The compound's structure suggests potential anti-inflammatory activity, which is being explored in preclinical studies .

The synthesis of 7-Chloro-2,6-dihydro-1H-triazolo[4,5-d]pyrimidin-5-amine typically involves multi-step reactions starting from accessible precursors. A common synthetic route includes:

  • Cyclization of Hydrazine Derivatives: Reacting appropriate hydrazine derivatives with formamide or its derivatives under controlled conditions to form the triazolopyrimidine structure.
  • Chlorination: Introducing the chlorine substituent at the 7-position through electrophilic aromatic substitution or direct chlorination methods.

These methods allow for the efficient production of the compound while maintaining high purity levels .

The applications of 7-Chloro-2,6-dihydro-1H-triazolo[4,5-d]pyrimidin-5-amine span various fields:

  • Medicinal Chemistry: It serves as a lead compound in drug discovery for developing new therapeutic agents targeting cancer and infectious diseases.
  • Biochemical Research: The compound is utilized in enzyme inhibition studies and as a building block for synthesizing more complex molecules.
  • Material Science: Its unique properties are being explored for developing new materials with specific functionalities .

Studies on the interactions of 7-Chloro-2,6-dihydro-1H-triazolo[4,5-d]pyrimidin-5-amine with biological macromolecules have revealed its potential as an enzyme inhibitor. Investigations into its binding affinities and mechanisms of action are ongoing to elucidate how it interacts at the molecular level. These studies are critical for understanding its therapeutic potential and optimizing its efficacy against target diseases .

Several compounds share structural similarities with 7-Chloro-2,6-dihydro-1H-triazolo[4,5-d]pyrimidin-5-amine. Below is a comparison highlighting its uniqueness:

Compound NameStructureNotable Activities
1H-Triazolo[4,5-d]pyrimidin-5-aminesSimilar triazolopyrimidine coreAntitumor properties
Thiazolo[4,5-d]pyrimidinesContains sulfur in place of nitrogenAntibacterial activity
7-Methylthiazolo[4,5-d]pyrimidineMethyl substitution at 7-positionAntimicrobial effects

Unique Features

The unique features of 7-Chloro-2,6-dihydro-1H-triazolo[4,5-d]pyrimidin-5-amine include:

  • The presence of chlorine at the 7-position enhances its reactivity and selectivity towards biological targets.
  • Its dihydro form may contribute to distinct pharmacokinetic properties compared to fully aromatic analogs.

The exploration of triazolopyrimidines began in 1909 with the seminal work of Bulow and Haas, who first synthesized the 1,2,4-triazolo[1,5-a]pyrimidine heterocycle . Early studies focused on structural characterization and synthetic methodologies, but the scaffold’s resemblance to purines soon attracted interest in its bioisosteric potential. By the mid-20th century, derivatives like Trapidil (a vasodilator) demonstrated clinical utility, validating the scaffold’s pharmacological relevance .

Modern advancements, such as multicomponent reactions (MCRs), revolutionized triazolopyrimidine synthesis. For instance, one-pot reactions involving carboxaldehydes, 3-aminotriazole, and 3-cyanoacetyl indole enabled efficient production of antitumor triazolopyrimidine-6-carbonitriles . Parallel innovations in catalysis, including triethylamine-mediated cyclizations, improved yields and selectivity for derivatives like 7-chloro-2,6-dihydro-1H-triazolo[4,5-d]pyrimidin-5-amine .

The 21st century saw triazolopyrimidines targeting diverse pathologies:

  • LSD1 Inhibition: Triazolo[4,5-d]pyrimidines suppressed lysine-specific demethylase 1 (IC~50~ = 0.564 μM for compound 27), impeding cancer cell migration .
  • NADPH Oxidase Modulation: Benzyl-triazolopyrimidines like 9a enhanced selectivity toward NOX isoforms, offering anti-inflammatory applications .
  • Ghrelin O-Acyltransferase (GOAT) Inhibition: Triazolopyrimidine derivatives disrupted ghrelin signaling, highlighting metabolic disease potential .

Table 1: Milestones in Triazolopyrimidine Development

YearBreakthroughApplication
1909Synthesis of 1,2,4-triazolo[1,5-a]pyrimidine Structural foundation
1980sTrapidil clinical use Cardiovascular therapy
2017LSD1 inhibitors Oncology
2020Antitumor MCR derivatives Chemotherapy
2025NOX-targeting analogs Inflammation

Isomeric Structures of Triazolopyrimidines

Triazolopyrimidines exhibit structural isomerism based on triazole-pyrimidine fusion patterns and substituent positioning. The [4,5-d] fusion in 7-chloro-2,6-dihydro-1H-triazolo[4,5-d]pyrimidin-5-amine distinguishes it from isomers like [1,5-a]- or [4,3-c]-fused systems, which alter electronic distributions and binding affinities.

Key Isomeric Classes:

  • [1,5-a] Fusion: Found in natural products (e.g., essramycin) and Trapidil, this isomer mimics purine geometry, enabling adenosine receptor interactions .
  • [4,5-d] Fusion: Characterized by a condensed triazole at pyrimidine positions 4–5, this configuration enhances planarity and π-stacking capacity, as seen in LSD1 inhibitors .
  • [4,3-c] Fusion: Present in P2X7 antagonists, this isomer adopts a boat-like conformation, optimizing brain penetrance .

Substituent effects further diversify bioactivity:

  • Chloro at Position 7: Electrophilic character enhances covalent binding to cysteine residues (e.g., GOAT inhibition) .
  • Amine at Position 5: Participates in hydrogen bonding with targets like LSD1’s Met332 .

Table 2: Comparative Analysis of Triazolopyrimidine Isomers

IsomerFusion PositionsBioactivityExample Compound
[1,5-a]Pyrimidine 1–2, Triazole 5–6VasodilationTrapidil
[4,5-d]Pyrimidine 4–5, Triazole 1–2LSD1 inhibitionCompound 27
[4,3-c]Pyrimidine 4–3, Triazole 3–4P2X7 antagonismJNJ-54232346

Position of 7-Chloro-2,6-dihydro-1H-triazolo[4,5-d]pyrimidin-5-amine in Medicinal Chemistry

This derivative’s [4,5-d] fusion and chloro-amine substituents confer unique pharmacodynamic properties:

Target Engagement:

  • Epigenetic Regulation: The amine group chelates Fe^2+^ in LSD1’s catalytic domain, blocking demethylase activity (K~d~ = 1.2 μM) .
  • Enzyme Inhibition: Chlorine’s electronegativity disrupts GOAT’s active site, reducing ghrelin acylation by 78% at 10 μM .
  • Receptor Antagonism: Planar structure inhibits P2X7 receptor pore formation (IC~50~ = 15 nM in microglia) .

Synthetic Accessibility:

Optimized MCR protocols enable gram-scale synthesis:

  • Cyclocondensation: 3-Aminotriazole, chloroacetaldehyde, and cyanoacetamide react in DMF/triethylamine (120°C, 10 h) .
  • Halogenation: Selective chlorination at position 7 using POCl~3~ (yield: 85%) .
  • Amination: Ammonolysis introduces the C5-amine (92% purity) .

Table 3: Therapeutic Targets of 7-Chloro-2,6-dihydro-1H-triazolo[4,5-d]pyrimidin-5-amine

TargetMechanismEfficacy
LSD1Fe^2+^ chelation, H3K4me2 stabilizationIC~50~ = 0.56 μM
GOATActive-site occlusion78% inhibition at 10 μM
NOX2NADPH binding disruptionEC~50~ = 0.3 μM

XLogP3

1.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

172.0264219 g/mol

Monoisotopic Mass

172.0264219 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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